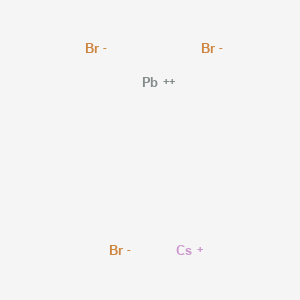![molecular formula C20H14O3 B3028123 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol CAS No. 1620408-04-9](/img/structure/B3028123.png)
9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol
Vue d'ensemble
Description
9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol, also known as this compound, is a useful research compound. Its molecular formula is C20H14O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.094294304 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Given its structural similarity to other triptycene derivatives, it may interact with various biological targets, including proteins and enzymes .
Mode of Action
Its unique structure, characterized by three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton, allows for interesting interactions . The compound’s hydroxyl groups could potentially form hydrogen bonds with target molecules, influencing their function .
Biochemical Pathways
Triptycene derivatives have been used in various fields, including molecular machines, material chemistry, host-guest chemistry, bioactive compounds, and metal ligands . Therefore, it’s plausible that 1,8,13-Trihydroxytriptycene could influence a variety of biochemical pathways.
Pharmacokinetics
The presence of hydroxyl groups could potentially enhance its solubility, while its rigid structure might affect its permeability .
Result of Action
Given its potential for diverse interactions, it could have a wide range of effects depending on the specific targets and pathways involved .
Analyse Biochimique
Biochemical Properties
1,8,13-Trihydroxytriptycene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The hydroxyl groups in 1,8,13-Trihydroxytriptycene can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing a protective effect against oxidative damage .
Cellular Effects
1,8,13-Trihydroxytriptycene exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,8,13-Trihydroxytriptycene can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production of ATP and other metabolites.
Molecular Mechanism
The molecular mechanism of action of 1,8,13-Trihydroxytriptycene involves its ability to bind to specific biomolecules and modulate their activity. The hydroxyl groups in 1,8,13-Trihydroxytriptycene can form hydrogen bonds with amino acid residues in enzymes, leading to changes in their conformation and activity. This compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing substrate access . Additionally, 1,8,13-Trihydroxytriptycene can activate antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8,13-Trihydroxytriptycene have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Studies have shown that 1,8,13-Trihydroxytriptycene can maintain its biochemical activity for several weeks when stored at low temperatures and protected from light . Long-term exposure to 1,8,13-Trihydroxytriptycene in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of 1,8,13-Trihydroxytriptycene vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation. At high doses, 1,8,13-Trihydroxytriptycene can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses. These findings highlight the importance of careful dosage optimization in potential therapeutic applications of 1,8,13-Trihydroxytriptycene.
Metabolic Pathways
1,8,13-Trihydroxytriptycene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the bioavailability and activity of 1,8,13-Trihydroxytriptycene, as well as its potential toxicity. Additionally, 1,8,13-Trihydroxytriptycene can modulate metabolic flux by interacting with key enzymes in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production.
Transport and Distribution
The transport and distribution of 1,8,13-Trihydroxytriptycene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, 1,8,13-Trihydroxytriptycene can bind to serum albumin and other plasma proteins, affecting its distribution in the body and its bioavailability.
Subcellular Localization
1,8,13-Trihydroxytriptycene exhibits specific subcellular localization, which can influence its activity and function. This compound has been observed to accumulate in the mitochondria, where it can exert its antioxidant effects by enhancing the activity of mitochondrial enzymes involved in oxidative stress responses . Additionally, 1,8,13-Trihydroxytriptycene can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.
Propriétés
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJNYULBDBOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


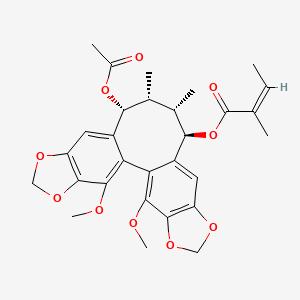
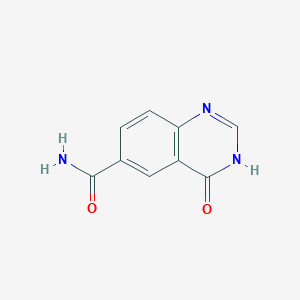
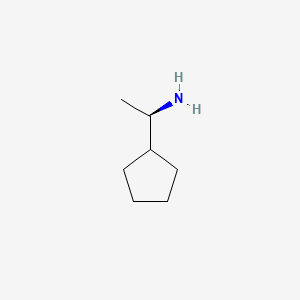

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)
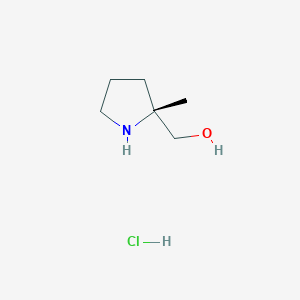
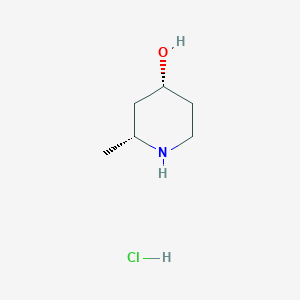
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)
